N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylprop-2-enamide
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Description
The compound you’re asking about seems to be a derivative of benzoxazin, which is a type of organic compound. Benzoxazin derivatives are known to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For benzoxazin derivatives, the presence of the benzoxazin ring is a key feature. The specific substituents attached to this ring can greatly influence the compound’s properties .
Chemical Reactions Analysis
Benzoxazin derivatives can undergo various chemical reactions, depending on their specific structure and the conditions they are subjected to .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For benzoxazin derivatives, these properties can include things like molecular weight, solubility, melting point, and more .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(18)16(3)10-12-11-17(5-2)13-8-6-7-9-14(13)19-12/h4,6-9,12H,1,5,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAJBCKYVSEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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